![molecular formula C17H19NO4 B2980032 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide CAS No. 2097857-96-8](/img/structure/B2980032.png)

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

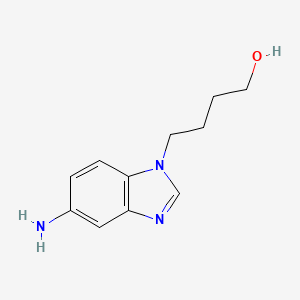

“N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide” is a compound that belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide . It is closely related to furanylfentanyl, a synthetic opioid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new poly(N-allyl-tetrasubstituted imidazole) containing furan rings and a benzene ring was synthesized starting from 1-allyl-4,5-di(furan-2-yl)-2-phenyl-1H-imidazole . The synthesis was carried out using benzoyl peroxide as an initiator coupled with the mixture of benzene and water as solvents .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as Fourier infrared spectroscopy, high-resolution mass spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray diffraction . These techniques can provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the influence factors on the conversion of N-allyl-tetrasubstituted imidazole were optimized by the orthogonal experiment . The results showed that the luminescence property and thermal stability of the polymer were related to molecular weight and the crystallization degree of the polymer .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as differential scanning calorimetry and thermogravimetric analysis . These techniques can provide information about the thermal stability and other physical and chemical properties of the compound.Wissenschaftliche Forschungsanwendungen

Novel Antiallergic Compounds

A study by Georgiev et al. (1987) describes the synthesis and antiallergic activity of a series of compounds related to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide. These compounds have shown potent antiallergic activity in rats, inhibiting the action of serotonin, histamine, and bradykinin significantly, suggesting their potential as novel antiallergic agents (Georgiev et al., 1987).

Synthesis of Multisubstituted Furans

Lu et al. (2014) reported a palladium-catalyzed condensation method for creating multisubstituted furans from N-aryl imines and alkynylbenziodoxolones. This synthesis approach provides a pathway for generating compounds with various substituents, which could be useful in developing new chemical entities for research and pharmaceutical applications (Lu et al., 2014).

Energetic Materials Development

Zhang and Shreeve (2014) explored the assembly of diverse N-O building blocks leading to energetic materials, including derivatives of 3,3'-dinitroamino-4,4'-azoxyfurazan. Their findings indicate the potential of these compounds in creating high-performance energetic materials due to their excellent detonation properties (Zhang & Shreeve, 2014).

Fluorescent Chemosensors

Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor for the detection of Cd2+ and CN− ions. This sensor, by incorporating a furan-2-carboxamide group, demonstrates the utility of furan derivatives in environmental monitoring and biological imaging, offering a high sensitivity and selectivity towards these ions (Ravichandiran et al., 2020).

Antibacterial Activities

Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives and evaluated their antibacterial activities against drug-resistant bacteria. Their work highlights the potential of furan carboxamide derivatives in developing new antibacterial agents, particularly against clinically isolated resistant strains (Siddiqa et al., 2022).

Wirkmechanismus

Target of Action

Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Furan derivatives have been associated with various biological activities, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Result of Action

Furan derivatives have been associated with a wide range of therapeutic effects, as mentioned above .

Action Environment

The stability and efficacy of similar furan derivatives have been demonstrated in various studies .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide” and similar compounds could include further exploration of their synthesis, characterization, and potential applications. For instance, poly(N-allyl-tetrasubstituted imidazole) has potential application in the fields of heat-resistant material and luminescence material .

Eigenschaften

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c19-15(10-18-17(20)14-7-9-21-11-14)12-3-5-13(6-4-12)16-2-1-8-22-16/h1-6,8,14-15,19H,7,9-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPJFAWWIDESAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2979949.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2979953.png)

![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![1-benzyl-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2979956.png)

![methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2979960.png)

![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979962.png)

![Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate](/img/structure/B2979969.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2979970.png)